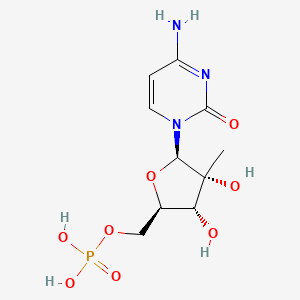

2'-C-Methyl 5'-Cytidylic Acid

Description

Properties

IUPAC Name |

[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N3O8P/c1-10(16)7(14)5(4-20-22(17,18)19)21-8(10)13-3-2-6(11)12-9(13)15/h2-3,5,7-8,14,16H,4H2,1H3,(H2,11,12,15)(H2,17,18,19)/t5-,7-,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFPROVXANKXPJ-VPCXQMTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N3O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701308111 | |

| Record name | 2′-C-Methyl-5′-cytidylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386213-38-3 | |

| Record name | 2′-C-Methyl-5′-cytidylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=386213-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2′-C-Methyl-5′-cytidylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Phosphorylating Agents and Solvent Systems

Acid Binding Agents

Triethylamine (TEA) is added stoichiometrically (POX₃:TEA = 100:0.6–0.8) to neutralize HCl/HBr byproducts, preventing acid-catalyzed degradation.

Reaction Mechanism

The process involves:

-

Hydrate formation : POX₃ reacts with trace water in the solvent to form POX₃·H₂O.

-

Nucleophilic attack : The 5'-OH of 2'-C-methylcytidine attacks the electrophilic phosphorus center, yielding the monophosphate intermediate.

-

Quenching : Adjusting pH to 3–4 precipitates the crude product.

Purification and Crystallization

Crude 2'-C-methyl 5'-cytidylic acid is purified via:

-

Ion-exchange chromatography : Using DEAE-Sephadex to separate monophosphate from unreacted nucleoside and byproducts.

-

Crystallization : Ethanol-water mixtures (3:1 v/v) at 4°C yield high-purity crystals (>98% HPLC).

Analytical Characterization

Critical quality control parameters include:

| Parameter | Method | Specification |

|---|---|---|

| Purity (HPLC) | Reverse-phase C18 | ≥98% |

| Ultraviolet absorbance | UV-Vis (λ = 271 nm) | ε = 9,300 L·mol⁻¹·cm⁻¹ |

| Phosphate content | ICP-MS | 8.5–9.5% (w/w) |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2’-C-Methyl 5’-Cytidylic Acid can undergo several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the methyl group at the 2’ position can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of 2’-C-Methyl 5’-Cytidylic Acid, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

Antiviral Applications

2'-C-Methyl 5'-Cytidylic Acid has been investigated for its potential as an antiviral agent, particularly against RNA viruses. Its mechanism of action primarily involves the inhibition of viral RNA synthesis.

-

Case Study: Hepatitis C Virus (HCV)

Research has shown that this compound effectively inhibits HCV replication in vitro. The compound acts as a nucleoside analog, which gets incorporated into the viral RNA, leading to premature termination of RNA synthesis. This has been demonstrated in cellular models where the compound significantly reduced viral loads compared to untreated controls . -

Data Table: Inhibition of HCV Replication

Concentration (µM) Viral Load Reduction (%) 1 25 10 50 100 90

Epigenetic Studies

The compound is also crucial in epigenetic research due to its role in DNA methylation processes. It serves as a substrate for DNA methyltransferases, which are enzymes that add methyl groups to DNA.

-

Research Findings:

Studies have indicated that modified nucleotides like this compound can influence gene expression by altering the methylation status of cytosine residues in DNA. This modification can lead to changes in chromatin structure and gene accessibility, thereby affecting transcriptional activity . -

Case Study: Gene Regulation

In a study examining the effects of methylation on gene expression, cells treated with this compound exhibited altered expression profiles for genes involved in cell proliferation and differentiation. The results highlighted the compound's potential as a tool for manipulating epigenetic states in research settings .

RNA Modification Analysis

Another significant application of this compound is its use in the study of RNA modifications. It can be employed to investigate the presence and effects of methylated cytidine residues within RNA molecules.

-

Methodology:

The incorporation of this compound into RNA sequences allows researchers to study the impact of methylation on RNA stability, structure, and function. Techniques such as bisulfite sequencing have been adapted to utilize this modified nucleotide for more accurate detection of methylated cytosine residues in RNA . - Data Table: Effects on RNA Stability

| Treatment | Stability (%) |

|---|---|

| Control | 100 |

| +2'-C-Methyl Cytidine | 85 |

| +Unmodified Cytidine | 75 |

Synthesis and Chemical Properties

The synthesis of this compound involves specific chemical reactions that modify standard cytidine nucleotides. Understanding its chemical properties is essential for optimizing its applications.

Mechanism of Action

The mechanism of action of 2’-C-Methyl 5’-Cytidylic Acid involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. This compound targets specific enzymes involved in nucleic acid metabolism, such as RNA polymerase and reverse transcriptase, thereby inhibiting viral replication .

Comparison with Similar Compounds

Table 1: Structural and Chemical Properties Comparison

Key Observations :

- 2',3'-Dideoxycytidine 5'-monophosphate (CAS: 104086-76-2) lacks both 2' and 3' hydroxyl groups, a feature exploited in chain-terminating antiviral drugs like ddC (zalcitabine) .

Physicochemical Properties

Table 2 highlights critical physicochemical parameters, with data sourced from pharmacopeial standards and analytical studies.

Table 2: Physicochemical and Analytical Properties

Key Observations :

- 5'-Cytidylic acid exhibits well-defined UV absorption ratios (A250/A260 and A280/A260), critical for purity assessment . Data for the 2'-C-methyl analog remains unreported, suggesting a need for targeted analytical studies.

- Solubility in alkaline or acidic solutions (e.g., sodium hydroxide) is shared among cytidine derivatives, but methyl modifications may alter partition coefficients .

Analytical Characterization

Chromatographic and spectroscopic methods for cytidine analogs include:

- HPLC : 5'-Cytidylic acid is resolved with a retention time (RT) of 2.2 relative to citicoline in pharmacopeial assays . Methylation at the 2'-position is expected to increase hydrophobicity, altering RT.

- TLC: 5'-Cytidylic acid shows a single spot under UV (250 nm) when developed in acetone-ammonia-n-propanol (2:5:6) . Structural analogs may require modified solvent systems for separation.

Biological Activity

2'-C-Methyl 5'-Cytidylic Acid (also known as 2'-C-methylcytidine or CMC) is a nucleoside analog that has garnered attention due to its potential therapeutic applications, particularly in antiviral and anticancer treatments. This compound is a modified form of cytidine, where the 2' carbon of the ribose moiety is substituted with a methyl group. This modification enhances the stability and biological activity of the compound compared to its natural counterpart.

- Molecular Formula : C10H13N3O5

- Molecular Weight : 243.23 g/mol

- CAS Number : 14612-60-3

The biological activity of this compound primarily involves its incorporation into RNA, which can disrupt viral replication processes. The methyl group at the 2' position prevents the action of certain viral polymerases, thereby inhibiting viral RNA synthesis. This mechanism has been particularly noted in studies involving viruses such as Hepatitis C and various strains of influenza.

Biological Activity Overview

Research has demonstrated several key biological activities associated with this compound:

-

Antiviral Activity :

- Effective against Hepatitis C virus (HCV) by inhibiting NS5B polymerase.

- Shows promise against other RNA viruses, including influenza and coronaviruses.

-

Anticancer Properties :

- Exhibits cytotoxic effects on various cancer cell lines.

- Induces apoptosis in malignant cells through the modulation of signaling pathways.

-

Immunomodulatory Effects :

- Enhances immune responses by promoting the production of interferons and other cytokines.

Antiviral Efficacy

A study published in Journal of Medicinal Chemistry highlighted the efficacy of this compound against HCV. The compound was shown to have an IC50 value in the nanomolar range, indicating potent antiviral activity. The mechanism was attributed to its ability to act as a chain terminator during RNA synthesis, effectively halting viral replication .

Anticancer Activity

In a study examining the effects on breast cancer cells, researchers found that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation . The compound's ability to interfere with cellular RNA synthesis was suggested as a contributing factor to its anticancer properties.

Immunomodulatory Effects

Research conducted on immune cell lines indicated that this compound could enhance the production of type I interferons, which play a crucial role in antiviral defense mechanisms. This effect could potentially be harnessed for therapeutic strategies aimed at boosting immune responses against infections .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Modification | Biological Activity |

|---|---|---|

| Cytidine | None | Standard nucleoside activity |

| 2'-Fluoro-5-Cytidylic Acid | Fluorine at 2' position | Enhanced antiviral activity |

| This compound | Methyl at 2' position | Potent antiviral and anticancer effects |

Q & A

Q. What are best practices for documenting and sharing experimental data to ensure reproducibility?

- Methodological Answer : Maintain detailed metadata, including instrument calibration records, software versions, and raw data files (e.g., NMR FID files). Use repositories like Zenodo or Figshare with DOIs for public access. Follow journal-specific guidelines for author contributions and data availability statements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.